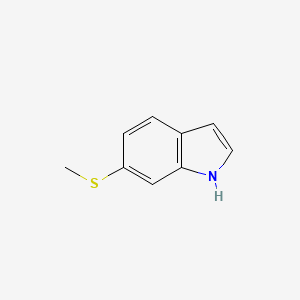
6-(methylthio)-1H-Indole
Cat. No. B3049337
Key on ui cas rn:
202584-22-3
M. Wt: 163.24 g/mol
InChI Key: XBTHQAKYJGTLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380238B1
Procedure details


To a stirred suspension of potassium hydride (30% dispersion in mineral oil, 0.68 g, 5.10 mmol) in dry tetrahydrofuran (20 mL) at 0° C., under Ar, was added a solution of 6-bromoindole (1.0 g, 5.1 mmol) in tetrahydrofuran (10 mL). After 15 mins, the solution was cooled to −78° C. and tert-butyllithium (1.7 M, 6.0 mL, 10 mmol) was added dropwise. The mixture was stirred for a further 15 mins and then dimethyl disulphide (0.92 mL, 10.2 mmol) was added dropwise. The solution was warmned gradually to room temperature, then diluted carefully with saturated ammonium chloride solution (20 mL). The mixture was extracted with ether (2×50 mL). The combined organic extracts were dried (magnesium sulfate), concentrated in vacuo and purified by column chromatography [SiO2; heptane-dichloromethane (1:1)] to give the product as a pale-yellow solid (0.56 g, 68%): mp. 91-92° C.; NMR δH (400 MHz, CDCl3) 2.51 (3H, s), 6.49 (1H, m), 7.09-7.16 (2H, m), 7.35 (1H, s), 7.54 (1H, d, J 8.2 Hz) and 8.09 (1H, br s); IR (Nujol)νmax/cm−1 3388, 2925, 1459, 1311, 1098, 810, 717 and 527.






Identifiers


|
REACTION_CXSMILES
|
[H-].[K+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.C([Li])(C)(C)C.[CH3:18][S:19]SC>O1CCCC1.[Cl-].[NH4+]>[CH3:18][S:19][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1 |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0.92 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSSC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for a further 15 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was warmned gradually to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (magnesium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography [SiO2; heptane-dichloromethane (1:1)]
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=CC=C2C=CNC2=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.56 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

